(E)-N-(1-(4-Morpholinylcarbonyl)-2-phenylethenyl)benzamide
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Overview
Description
N-(1-(MORPHOLINE-4-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE is an organic compound that features a morpholine ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(MORPHOLINE-4-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE typically involves the following steps:
Formation of the morpholine ring: This can be achieved through the cyclization of amino alcohols or aziridines under specific conditions.
Introduction of the phenyl group: This step often involves the use of phenylboronic acids or phenyl halides in a coupling reaction.
Formation of the benzamide moiety: This can be done by reacting benzoyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-(MORPHOLINE-4-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the morpholine or phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major product depends on the substituent introduced.
Scientific Research Applications
N-(1-(MORPHOLINE-4-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-(MORPHOLINE-4-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(4-(MORPHOLINE-4-CARBONYL)THIAZOL-2-YL)-2-(PIPERAZIN-1-YL) ACETAMIDE HYDROCHLORIDE
- N-(4-MORPHOLINE)CARBONYL-B-(1-NAPHTHYL)-L-ALANINE-L-LEUCINE BORONIC ACID
Uniqueness
N-(1-(MORPHOLINE-4-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and phenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
38879-56-0 |
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Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(E)-3-morpholin-4-yl-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C20H20N2O3/c23-19(17-9-5-2-6-10-17)21-18(15-16-7-3-1-4-8-16)20(24)22-11-13-25-14-12-22/h1-10,15H,11-14H2,(H,21,23)/b18-15+ |
InChI Key |
YGMCKSSZFBMEPR-OBGWFSINSA-N |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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